molecular formula C14H14ClNO4S B305704 5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione

5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione

Cat. No. B305704
M. Wt: 327.8 g/mol
InChI Key: IXDDQZCNHBCVQL-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione, also known as CHMT or CHMTD, is a thiazolidinedione derivative. This compound has gained attention due to its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed that this compound works by activating peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. One study found that this compound can increase insulin sensitivity and decrease blood glucose levels in diabetic mice. Another study found that this compound can decrease triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in rats. This compound has also been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione in lab experiments is that it has been shown to have low toxicity. However, this compound is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of this compound.

Future Directions

There are several future directions for research on 5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione. One area of interest is the potential use of this compound in treating metabolic disorders such as diabetes and obesity. Another area of interest is the potential use of this compound in treating inflammatory diseases such as rheumatoid arthritis. Further research is also needed to fully understand the mechanism of action of this compound and its potential use in other scientific research applications.
In conclusion, this compound is a thiazolidinedione derivative that has gained attention for its potential use in various scientific research applications. The synthesis method involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 3-methoxypropylamine. This compound has been studied for its anti-inflammatory and anti-tumor effects, as well as its potential use in treating metabolic disorders. The mechanism of action of this compound is not fully understood, but it is believed to work by activating PPARγ and inhibiting NF-κB. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of 5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 3-methoxypropylamine to form 5-(3-chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)thiazolidine-2,4-dione. This intermediate is then oxidized to form this compound.

Scientific Research Applications

5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione has been studied for its potential use in various scientific research applications. One study found that this compound has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Another study found that this compound has anti-tumor effects by inducing apoptosis in cancer cells. This compound has also been studied for its potential use in treating diabetes and metabolic disorders.

properties

Molecular Formula

C14H14ClNO4S

Molecular Weight

327.8 g/mol

IUPAC Name

(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C14H14ClNO4S/c1-20-6-2-5-16-13(18)12(21-14(16)19)8-9-3-4-11(17)10(15)7-9/h3-4,7-8,17H,2,5-6H2,1H3/b12-8+

InChI Key

IXDDQZCNHBCVQL-XYOKQWHBSA-N

Isomeric SMILES

COCCCN1C(=O)/C(=C\C2=CC(=C(C=C2)O)Cl)/SC1=O

SMILES

COCCCN1C(=O)C(=CC2=CC(=C(C=C2)O)Cl)SC1=O

Canonical SMILES

COCCCN1C(=O)C(=CC2=CC(=C(C=C2)O)Cl)SC1=O

Origin of Product

United States

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